1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene

Description

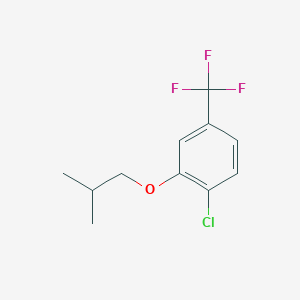

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1, an isobutoxy group (-OCH(CH₂)₂) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound belongs to a class of trifluoromethylated aryl ethers, which are widely studied for their unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

1-chloro-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3O/c1-7(2)6-16-10-5-8(11(13,14)15)3-4-9(10)12/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJONJWAQKKLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with isobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene and its analogs significantly influence their chemical reactivity, physical properties, and applications. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (): Substituents: Cl (position 1), -NO₂ (position 2), -CF₃ (position 4). Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to the isobutoxy group (-OCH(CH₂)₂), which is moderately electron-donating. This difference affects reaction pathways; for example, nitro-substituted analogs undergo nucleophilic aromatic substitution more readily, as demonstrated in the synthesis of indole derivatives via zinc chloride-mediated coupling . Applications: Primarily used as a synthon in heterocyclic chemistry due to its reactivity.

- 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (): Substituents: Cl (position 4 of the phenoxy ring), -CH₃ (position 3 of the phenoxy ring), -NO₂ (position 2), -CF₃ (position 4). The presence of a methyl group on the phenoxy ring further increases steric hindrance, which may limit its utility in sterically sensitive reactions. Applications: Listed in chemical databases (e.g., MFCD00052259) as a specialty chemical for research .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene ():

- Substituents: Cl (position 1), -F (position 2), -OCH₃ (position 4), -CF₃ (position 3).

- Key Differences: The combination of fluorine and methoxy groups creates a balance of electron-withdrawing (-F) and electron-donating (-OCH₃) effects. This dual functionality may enhance metabolic stability in pharmaceutical applications compared to the isobutoxy analog.

- Applications: Used in medicinal chemistry for fluorinated drug candidates .

Physicochemical Properties

*Estimated or inferred from structural analogs.

Biological Activity

1-Chloro-2-isobutoxy-4-(trifluoromethyl)benzene is an organic compound classified under chlorinated aromatic hydrocarbons. Its molecular formula is C12H14ClF3O, characterized by a benzene ring with a chlorine atom, an isobutoxy group, and a trifluoromethyl group. This unique structure influences its biological activity, particularly in terms of toxicity and interaction with biological systems.

Chemical Structure and Properties

The structural arrangement of this compound allows for distinct chemical reactivity patterns. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (isobutoxy) substituents on the benzene ring affects its solubility and interaction with various biological targets.

Toxicity and Metabolic Effects

Research indicates that chlorinated aromatic compounds, including this compound, can significantly affect liver enzyme activity and may have implications for reproductive health when inhaled at high concentrations. The trifluoromethyl group enhances the compound's interaction with biological systems, potentially altering its bioavailability and toxicity profile.

Key Findings:

- Liver Enzyme Activity: Chlorinated compounds can induce cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Reproductive Health Risks: High concentrations may lead to adverse effects on reproductive health .

Case Studies

A series of studies have highlighted the potential health risks associated with exposure to similar compounds. For instance:

- Repeat Dose Toxicity: In a study involving B6C3F1 mice, repeated oral exposure to this compound resulted in mild hepatocellular hypertrophy at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed at 50 mg/kg body weight per day .

- Dermal Exposure: Dermal toxicity studies indicated cytoplasmic vacuolization in the adrenal cortex at concentrations as low as 1000 ppm, suggesting potential endocrine-disrupting effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | Simple chlorinated aromatic with trifluoromethyl |

| 1-Bromo-2-isobutoxy-4-(trifluoromethyl)benzene | C12H14BrF3O | Bromine instead of chlorine; similar reactivity |

| 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | Different position of chlorine; affects reactivity |

| 2-Chloro-5-(trifluoromethyl)phenol | C7H5ClF3O | Contains hydroxyl group; different biological activity |

The unique combination of substituents in this compound allows it to exhibit distinct properties compared to these similar compounds, particularly in terms of solubility and biological interactions.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity to certain proteins, while the isobutoxy group could influence solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.